molecular formula C9H17ClF2N2O B13619490 N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride

Cat. No.: B13619490
M. Wt: 242.69 g/mol
InChI Key: PEKZFTDGWORXJL-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride (CAS: 2648941-86-8) is a cyclobutane-derived carboxamide featuring a 3-aminopropyl group, a methyl substituent, and two fluorine atoms on the cyclobutane ring. Its molecular weight is 242.7 g/mol, and it is formulated as a hydrochloride salt to enhance solubility . The compound has been marketed with a purity ≥95%, though it is currently listed as discontinued in commercial catalogs .

Properties

Molecular Formula

C9H17ClF2N2O

Molecular Weight

242.69 g/mol

IUPAC Name

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide;hydrochloride

InChI

InChI=1S/C9H16F2N2O.ClH/c1-13(4-2-3-12)8(14)7-5-9(10,11)6-7;/h7H,2-6,12H2,1H3;1H

InChI Key

PEKZFTDGWORXJL-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN)C(=O)C1CC(C1)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride typically involves multiple steps, starting with the preparation of the cyclobutane ring. The introduction of fluorine atoms is achieved through fluorination reactions, while the amide group is introduced via amidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include modulation of signal transduction pathways and alteration of cellular metabolism.

Comparison with Similar Compounds

N-(3-aminopropyl)cyclobutanecarboxamide Dihydrochloride (CAS: 2940961-26-0)

Structural Differences :

  • Lacks fluorine atoms and the methyl group on the cyclobutane ring.
  • Contains an additional hydrochloride moiety (dihydrochloride vs. single hydrochloride).

Properties :

  • Molecular formula: C₈H₁₈Cl₂N₂O
  • Molecular weight: 229.15 g/mol .

Implications :
The absence of fluorine reduces lipophilicity and metabolic stability compared to the target compound. The dihydrochloride form may improve aqueous solubility but could alter pharmacokinetics .

3,3-Difluoro-1-MethylcyclobutanaMine Hydrochloride (CAS: 1408076-03-8)

Structural Differences :

  • Retains the difluoro and methyl groups on the cyclobutane ring but lacks the carboxamide and aminopropyl chain.

Properties :

  • Molecular formula: C₅H₉F₂N
  • Molecular weight: 121.13 g/mol .

However, the absence of the carboxamide group limits hydrogen-bonding interactions critical for target binding .

Spermidine Trihydrochloride (CAS: 334-50-9)

Structural Differences :

  • Features a polyamine backbone (1,4-butanediamine + aminopropyl) without a cyclobutane ring or fluorine substituents.

Properties :

  • Molecular formula: C₇H₁₉N₃·3HCl
  • Molecular weight: 254.6 g/mol .

Implications :
The multiple amine groups enable interactions with nucleic acids and proteins, making it relevant in cell proliferation and autophagy. Contrastingly, the target compound’s cyclobutane and fluorines may confer specificity for hydrophobic binding pockets .

Furamide Analog (From USP Reference Standards)

Structural Differences :

  • Contains a furan-2-carboxamide group and a quinazoline ring instead of cyclobutane.

Properties :

  • Molecular formula: C₁₉H₂₃N₅O₄
  • Molecular weight: 385.42 g/mol .

This structural divergence suggests distinct pharmacological targets, such as kinase inhibition .

Data Table: Key Comparative Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Status
Target Compound (2648941-86-8) C₁₀H₁₈ClF₂N₂O 242.7 Difluoro, methyl, aminopropyl Discontinued
N-(3-aminopropyl)cyclobutanecarboxamide diHCl (2940961-26-0) C₈H₁₈Cl₂N₂O 229.15 Cyclobutane, aminopropyl Available
3,3-Difluoro-1-methylcyclobutanaMine HCl (1408076-03-8) C₅H₉F₂N·HCl 121.13 Difluoro, methyl Available
Spermidine Trihydrochloride (334-50-9) C₇H₁₉N₃·3HCl 254.6 Polyamine chain Available
Furamide Analog C₁₉H₂₃N₅O₄ 385.42 Quinazoline, furan Reference standard

Functional and Application Insights

  • Cyclobutane Rigidity : The strained cyclobutane ring may confer conformational restraint, favoring selective interactions over flexible analogs like spermidine .
  • Salt Forms : Hydrochloride salts in all compounds improve solubility, but the dihydrochloride form in may offer pH-dependent release profiles.

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